![molecular formula C10H11F2NO2 B13053037 1-Amino-1-[2-(difluoromethoxy)phenyl]acetone](/img/structure/B13053037.png)
1-Amino-1-[2-(difluoromethoxy)phenyl]acetone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-1-[2-(difluoromethoxy)phenyl]acetone is an organic compound with the molecular formula C10H11F2NO2 and a molecular weight of 215.2 g/mol . This compound is characterized by the presence of an amino group, a difluoromethoxy group, and a phenylacetone structure. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-1-[2-(difluoromethoxy)phenyl]acetone can be achieved through several methods. One common approach involves the reaction of 2-(difluoromethoxy)benzaldehyde with an appropriate amine under reductive amination conditions. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon .
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity, often involving the use of advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
1-Amino-1-[2-(difluoromethoxy)phenyl]acetone undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-Amino-1-[2-(difluoromethoxy)phenyl]acetone is utilized in several scientific research fields:
Mechanism of Action
The mechanism by which 1-Amino-1-[2-(difluoromethoxy)phenyl]acetone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other non-covalent interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, it may interact with receptor sites, altering signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
Phenylacetone: A structurally related compound with a phenyl group attached to an acetone moiety.
1-Amino-1-[4-(difluoromethoxy)phenyl]acetone: A positional isomer with the difluoromethoxy group at the 4-position instead of the 2-position.
Uniqueness
1-Amino-1-[2-(difluoromethoxy)phenyl]acetone is unique due to the specific positioning of the difluoromethoxy group, which can influence its chemical reactivity and interactions with biological targets. This positional difference can result in distinct pharmacological and biochemical properties compared to its isomers and related compounds .
Properties
Molecular Formula |
C10H11F2NO2 |
|---|---|
Molecular Weight |
215.20 g/mol |
IUPAC Name |
1-amino-1-[2-(difluoromethoxy)phenyl]propan-2-one |
InChI |
InChI=1S/C10H11F2NO2/c1-6(14)9(13)7-4-2-3-5-8(7)15-10(11)12/h2-5,9-10H,13H2,1H3 |
InChI Key |
IXHUTBOUWQKCBO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC=CC=C1OC(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



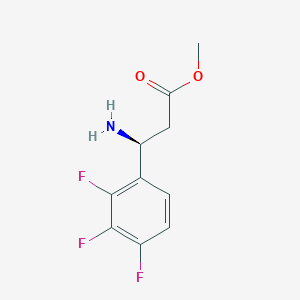

![2-(6-Oxo-7-oxa-5-azaspiro[3.4]octan-5-YL)acetic acid](/img/structure/B13052975.png)
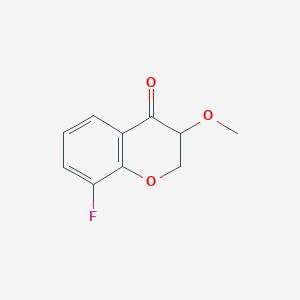


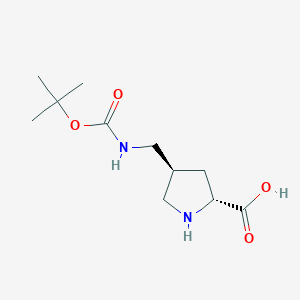
![Ethyl (S)-2-ethoxy-4-(hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL)benzoate](/img/structure/B13052989.png)
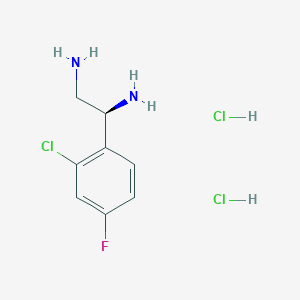
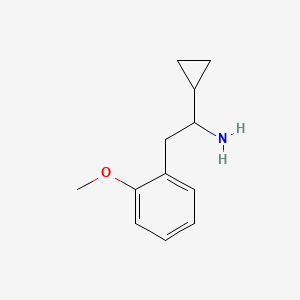
![(E)-3-[4-(4-chlorophenyl)sulfanyl-3-nitrophenyl]-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide](/img/structure/B13053002.png)
![Ethyl 6,7,8,9-tetrahydro-5H-imidazo[1,2-D][1,4]diazepine-3-carboxylate hcl](/img/structure/B13053007.png)
![(R)-3-Amino-7-bromo-2,3-dihydrobenzo[B][1,4]oxazepin-4(5H)-one hcl](/img/structure/B13053010.png)
